molecular formula C16H14N6O3 B2536368 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034325-02-3

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2536368
CAS No.: 2034325-02-3
M. Wt: 338.327
InChI Key: SHVIPJQYBVARKB-UHFFFAOYSA-N
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Description

N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a heterocyclic compound featuring a triazolo-pyrazine core fused with an indole-carboxamide moiety. Its structure includes a hydroxy group at the 8-position of the triazolo-pyrazine ring and a methoxy substituent at the 6-position of the indole ring.

Properties

IUPAC Name

6-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-25-10-3-2-9-6-12(19-11(9)7-10)15(23)18-8-13-20-21-14-16(24)17-4-5-22(13)14/h2-7,19H,8H2,1H3,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVIPJQYBVARKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the use of indole and triazolopyrazine precursors. The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product. Specific details would require access to synthesis protocols from scientific literature or patents.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to ensure high yield and purity is essential. This may involve using advanced techniques such as continuous flow reactors or microwave-assisted synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxy group on the triazolopyrazine ring may undergo oxidation under certain conditions.

  • Reduction: Reduction reactions may target the carboxamide group or other reactive sites on the molecule.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be performed, particularly on the indole moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products depend on the specific reactions and conditions applied. For example, oxidation could yield corresponding quinone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry:

  • The compound can be used as a precursor or intermediate in the synthesis of more complex molecules.

Biology:

  • Investigated for its potential as an enzyme inhibitor or a bioactive molecule with therapeutic applications.

Medicine:

Industry:

  • Could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the interaction, which requires detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The hydroxy group at position 8 in the target compound may enhance hydrogen-bonding interactions compared to methoxy (less polar) or amino (more basic) analogs .

Physicochemical Properties

Property Target Compound CAS 2034368-48-2 Compound 79
Molecular Weight ~366.33 g/mol (estimated) 322.32 g/mol ~510.54 g/mol (estimated)
Polarity Moderate (hydroxy and methoxy groups) Lower (methoxy and indolizine) High (amino and thiazolidine)
Solubility Likely moderate in DMSO/water mixtures Poor (non-polar indolizine) Moderate (polar carboxamide)

Notes:

  • The hydroxy group in the target compound may improve aqueous solubility compared to methoxy analogs but reduce membrane permeability relative to non-polar derivatives .
  • The indole-carboxamide moiety could enhance binding to aromatic-rich enzyme pockets compared to phenyl-triazole or thiazolidine analogs .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Kinase Inhibition Potential: Triazolo-pyrazine derivatives (e.g., compound 79) have shown kinase inhibitory activity due to their ability to occupy ATP-binding pockets . The hydroxy and methoxy groups in the target compound may optimize interactions with kinase hinge regions.
  • Metabolic Stability : The methoxy group in CAS 2034368-48-2 may confer greater metabolic stability than the hydroxy group in the target compound, which could be susceptible to glucuronidation .

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a triazolo-pyrazine core and an indole-2-carboxamide moiety , which are known for their diverse biological activities. The presence of the 8-hydroxy group enhances its solubility and bioavailability, potentially improving its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurokinin-3 Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 (NK3) receptor, which is involved in regulating several physiological functions such as pain perception and reproductive processes. This antagonism has been linked to potential therapeutic effects in conditions like anxiety and depression.
  • Inhibition of Renin : Similar compounds have shown inhibitory effects on human renin, suggesting that this compound may also possess antihypertensive properties. Inhibition of renin can lead to decreased blood pressure and improved cardiovascular health.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, related triazolo-pyrazine derivatives have demonstrated significant cytotoxicity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of compounds similar to this compound:

CompoundCell LineIC50 (µM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest

These findings suggest that the compound can effectively inhibit cell growth and induce apoptosis through modulation of key signaling pathways such as the ERK signaling pathway .

Case Studies

A case study involving the synthesis and evaluation of similar indole derivatives revealed promising results:

  • Compound H12 was noted for its ability to inhibit the growth of cancer cells significantly more than traditional chemotherapeutics like 5-Fluorouracil (5-FU). It demonstrated a dose-dependent inhibition of both growth and colony formation in MGC-803 cells .

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